Dimethyl 2-(4-bromophenyl)malonate
Overview
Description
Dimethyl 2-(4-bromophenyl)malonate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromophenyl group and two methoxy groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-bromophenyl)malonate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with 4-bromobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an alcohol solvent like ethanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-bromophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-aminophenyl or 4-thiophenyl derivatives.
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromophenylmethanol or 4-bromotoluene.
Scientific Research Applications
Dimethyl 2-(4-bromophenyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-bromophenyl)malonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution, while the ester groups can undergo hydrolysis or transesterification. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the phenyl ring towards electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-chlorophenyl)malonate
- Dimethyl 2-(4-fluorophenyl)malonate
- Dimethyl 2-(4-methylphenyl)malonate
Uniqueness
Dimethyl 2-(4-bromophenyl)malonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the bromine atom’s electron-withdrawing effect is stronger, influencing the compound’s overall reactivity and stability .
Properties
IUPAC Name |
dimethyl 2-(4-bromophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIEONWLZBSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617699 | |
Record name | Dimethyl (4-bromophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-35-4 | |
Record name | Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149506-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (4-bromophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl 2-(4-bromophenyl)propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl 2-(4-bromophenyl)malonate in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. This compound is reacted further to obtain 5-(4-Bromophenyl) pyrimidine-4, 6-diol, which is subsequently converted into the final product, 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. The paper outlines a rapid synthetic method for this process, highlighting the importance of this compound in achieving an efficient synthesis with a total yield of 52.8% [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.